molecular formula C6H8Na2O7+2 B093818 Disodium citrate CAS No. 144-33-2

Disodium citrate

Cat. No.: B093818
CAS No.: 144-33-2
M. Wt: 238.10 g/mol
InChI Key: CEYULKASIQJZGP-UHFFFAOYSA-N
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Description

Disodium citrate, also known as this compound, is a sodium salt of citric acid. It is commonly used in the food and beverage industry as an acidity regulator and preservative. The compound is also utilized in various industrial applications due to its chelating properties .

Mechanism of Action

Disodium citrate, also known as disodium hydrogen citrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt, or Sodium 2-(carboxymethyl)-2-hydroxysuccinate, is an acid salt of citric acid with the chemical formula Na2C6H6O7 .

Target of Action

This compound primarily targets the urinary system and the blood coagulation cascade . It acts as a urine alkalizer, helping the kidneys to get rid of excess uric acid . In the coagulation cascade, it chelates free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa .

Mode of Action

This compound works by increasing the pH of urine, making it less acidic . This helps the kidneys excrete excess uric acid, thereby preventing conditions like gout and certain types of kidney stones . In the coagulation cascade, it prevents the activation of the clotting cascade by chelating calcium ions .

Biochemical Pathways

This compound is involved in the citric acid cycle, a central metabolic pathway in most organisms . Within this cycle, it is synthesized from citrate as a substrate . This tricarboxylic acid is obtained via the condensation of acetyl CoA and oxaloacetate .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is freely soluble in water, which aids its absorption and distribution in the body . Once administered, it is metabolized and forms bicarbonate ions that neutralize acids in the blood and urine .

Result of Action

The primary result of this compound’s action is the neutralization of excess acid in the blood and urine . This leads to an increase in urine pH, aiding the kidneys in the excretion of excess uric acid . It also inhibits the extrinsic initiation of the coagulation cascade, preventing blood clotting .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and reaction rate can be affected by temperature and pH . Moreover, its effectiveness as an antioxidant and acidity regulator can be influenced by the presence of other antioxidants and the specific chemical environment in food and beverages .

Biochemical Analysis

Biochemical Properties

Disodium citrate plays a role in various biochemical reactions. It is used as an antioxidant in food, improving the effects of other antioxidants . It is also used as an acidity regulator and sequestrant .

Cellular Effects

This compound may be used in patients to alleviate discomfort from urinary-tract infections . It influences cell function by neutralizing excess acid in the blood and urine .

Molecular Mechanism

This compound works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .

Temporal Effects in Laboratory Settings

It is known that this compound is a white crystalline powder that is slightly deliquescent in moist air .

Dosage Effects in Animal Models

It is known that this compound is used in the food industry and has been deemed safe for consumption .

Metabolic Pathways

This compound is involved in the citric acid cycle, a crucial metabolic pathway. It is metabolized to HCO3 with NADH generation via the Kreb’s cycle . Metabolism occurs predominantly in the liver, kidneys, and skeletal muscle .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the sodium-dependent plasma membrane transporter NaCT . This transporter moves the citrate across the membrane by changing shape, a process that requires energy and is driven by simultaneously transporting a charged ion such as sodium .

Subcellular Localization

It is known that this compound is involved in the citric acid cycle, which takes place in the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium citrate can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. Citric acid is reacted with sodium carbonate or sodium bicarbonate under controlled conditions to produce the disodium salt. The product is then purified and crystallized for commercial use .

Chemical Reactions Analysis

Types of Reactions

Disodium citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Neutralization: Sodium hydroxide, sodium carbonate, or sodium bicarbonate.

    Chelation: Metal ions such as calcium, magnesium, and iron.

    Decomposition: Elevated temperatures.

Major Products Formed

    Neutralization: Citric acid and sodium salts.

    Chelation: Metal-citrate complexes.

    Decomposition: Carbon dioxide and water.

Scientific Research Applications

Disodium citrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sodium ion content, which provides a balance between solubility and buffering capacity. This makes it particularly useful in applications where precise pH control and metal ion chelation are required .

Properties

CAS No.

144-33-2

Molecular Formula

C6H8Na2O7+2

Molecular Weight

238.10 g/mol

IUPAC Name

disodium;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1

InChI Key

CEYULKASIQJZGP-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+]

144-33-2
6132-05-4

physical_description

Other Solid
White solid;  [Merck Index] White powder or fine crystals;  Odorless;  [Merck Eurolab MSDS]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction between the solid acid and effervescent agent is an acid base reaction. For example, the reaction between citric acid and sodium bicarbonate produces water, carbon dioxide, sodium hydrogen citrate, and sodium citrate. Normally this acid base reaction would take place in an aqueous medium, however the aqueous reaction is rather quick and the carbon dioxide is released within minutes. The inventors have found that the addition of a deliquescent agent to an effervescent agent and a solid acid promotes the acid base reaction and slowly maintains the reaction by drawing water from the atmosphere to supplement the water generated in the reaction.
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